Rucaparib was developed by the pharmaceutical company Clovis Oncology and is marketed under the brand name Rubraca. It falls under the category of anticancer agents and is specifically classified as an investigational drug with approved status for clinical use. The compound's chemical formula is , with a molecular weight of approximately 323.37 g/mol .
The synthesis of rucaparib has been achieved through various methodologies, with significant advancements made in recent years. Two primary synthetic routes have been established:
The molecular structure of rucaparib consists of several key components that contribute to its pharmacological activity. The structure features an indole moiety, which is crucial for its interaction with poly (ADP-ribose) polymerase enzymes. The three-dimensional conformation can be represented using various structural visualization tools.
The structural characteristics play a significant role in its binding affinity to target enzymes.
Rucaparib undergoes various chemical reactions during its synthesis, primarily focusing on the formation of carbon-carbon bonds and functional group transformations:
These reactions are carefully optimized to maximize yield and purity during synthesis .
Rucaparib exerts its therapeutic effects through the inhibition of poly (ADP-ribose) polymerase enzymes, specifically PARP1 and PARP2. By inhibiting these enzymes, rucaparib interferes with the DNA repair processes in cancer cells that are already compromised due to mutations in BRCA genes. This leads to increased levels of DNA damage, ultimately resulting in cell death.
Pharmacokinetic studies indicate that rucaparib has a linear pharmacokinetic profile across various doses, demonstrating effective absorption and distribution within the body .
Rucaparib exhibits several notable physical and chemical properties:
These properties are critical for understanding its formulation and delivery methods in clinical settings.
Rucaparib is primarily utilized in oncology as a treatment for patients with recurrent ovarian cancer who have been previously treated with chemotherapy. Its application extends to other malignancies characterized by homologous recombination deficiencies, including breast and prostate cancers.
Additionally, ongoing research continues to explore rucaparib's potential use in combination therapies, enhancing its efficacy against resistant cancer phenotypes . Its role as a biomarker-driven therapy underscores the importance of genetic testing in personalizing cancer treatment strategies.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0